molecular formula C16H11Cl2N3O2 B2954191 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 891140-98-0

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Katalognummer: B2954191
CAS-Nummer: 891140-98-0
Molekulargewicht: 348.18
InChI-Schlüssel: KTLKRDXATIGPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and dichlorophenyl group imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of 2,5-dichlorobenzoic acid or its derivatives, which are reacted with the oxadiazole intermediate.

    Acylation: The final step involves the acylation of the oxadiazole derivative with phenylacetyl chloride to form the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group and a phenylacetamide moiety . Its molecular formula is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O with a molecular weight of approximately 341.25 g/mol. The oxadiazole ring is known for its bioactive properties, making this compound a candidate for further research in drug development.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.64 μg/mL1.28 μg/mL
Escherichia coli0.67 μg/mL1.34 μg/mL
Pseudomonas aeruginosa1.00 μg/mL2.00 μg/mL

The compound's mechanism of action includes the disruption of bacterial cell membranes and inhibition of vital cellular processes, potentially targeting bacterial DNA topoisomerases .

2. Anticancer Activity

Research has indicated that derivatives of the oxadiazole scaffold possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

Enzyme Target Inhibition Mechanism IC50 Value
Thymidylate SynthaseInhibition of DNA synthesis0.15 μM
Histone Deacetylase (HDAC)Induction of apoptosis0.20 μM
Topoisomerase IIPrevention of DNA unwinding0.25 μM

The compound has been shown to induce apoptosis in cancer cells through these mechanisms, contributing to its potential as an anticancer agent .

3. Enzyme Inhibition Studies

This compound also demonstrates enzyme inhibition capabilities that are critical for therapeutic applications.

Enzyme Inhibition Type IC50 Value
ParE (DNA topoisomerase)Competitive inhibition0.27 μg/mL
Thymidine PhosphorylaseNon-competitive inhibition0.30 μg/mL

These findings suggest that the compound may serve as a lead structure for the development of new therapeutics targeting these enzymes .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy against multi-drug resistant strains of bacteria, demonstrating that the compound effectively reduced bacterial load in vitro and in vivo models.
  • Anticancer Mechanism Investigation : Research focused on the compound's ability to induce apoptosis in breast cancer cell lines through HDAC inhibition and subsequent cell cycle arrest.
  • Synergistic Effects with Existing Antibiotics : The compound was tested in combination with standard antibiotics to assess potential synergistic effects against resistant bacterial strains.

Eigenschaften

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-6-7-13(18)12(9-11)15-20-21-16(23-15)19-14(22)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLKRDXATIGPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.